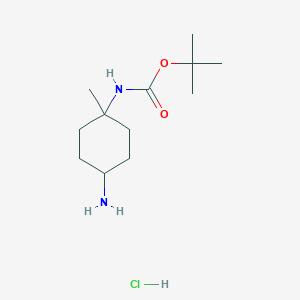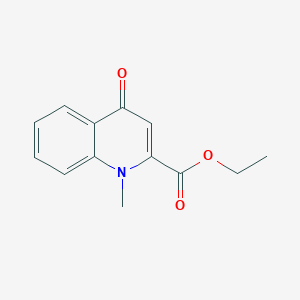
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
概要
説明
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate: is a heterocyclic compound belonging to the quinoline family This compound is characterized by its fused ring structure, which includes a quinoline core with various functional groups attached
作用機序
Target of Action
It is known that quinolone compounds, which this compound is a part of, have been reported to harbor vast therapeutic potential . They find their utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Mode of Action
Quinolone compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Quinolone compounds are known to affect a variety of biochemical pathways, leading to their wide range of therapeutic effects .
Result of Action
Quinolone compounds are known to have a variety of effects at the molecular and cellular level, contributing to their therapeutic potential .
生化学分析
Biochemical Properties
For instance, they are known to target DNA gyrase and type II topoisomerase, which are essential enzymes involved in key cellular processes including DNA replication .
Cellular Effects
Quinolones have been reported to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolones are known to exert their effects at the molecular level by blocking DNA replication at lower concentrations, leading to bacterial cell death at lethal concentrations . They do this by targeting DNA gyrase and type II topoisomerase .
Temporal Effects in Laboratory Settings
Related quinolones are known to be stable and can undergo prolonged refluxing in ethanol without any marked changes .
Metabolic Pathways
Quinolones are known to interact with various enzymes and proteins, which could potentially involve them in various metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the quinoline core.
Starting Materials: Aniline derivative, β-ketoester (e.g., ethyl acetoacetate).
Reaction Conditions: Acidic or basic catalyst (e.g., hydrochloric acid or sodium ethoxide), solvent (e.g., ethanol), and heat.
Procedure: The aniline derivative is reacted with the β-ketoester in the presence of the catalyst and solvent. The mixture is heated to promote cyclization, leading to the formation of the quinoline core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinoline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group. Reagents like sodium methoxide can be used to replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of dyes and pigments, as well as in the development of materials with specific electronic properties.
類似化合物との比較
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has additional fluorine atoms, which can enhance its biological activity and alter its chemical properties.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
特性
IUPAC Name |
ethyl 1-methyl-4-oxoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-12(15)9-6-4-5-7-10(9)14(11)2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMJGVZWGJGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)
![ethyl (4Z)-2-methyl-5-oxo-4-({[(oxolan-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)
![4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2620663.png)

![2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2620665.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)
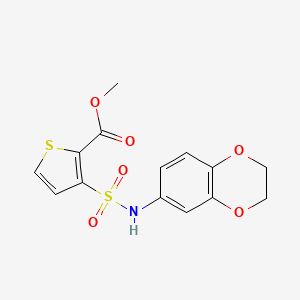
![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)
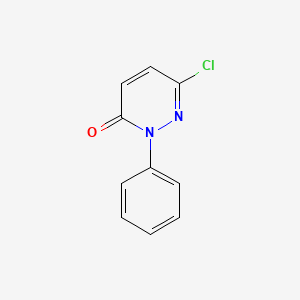
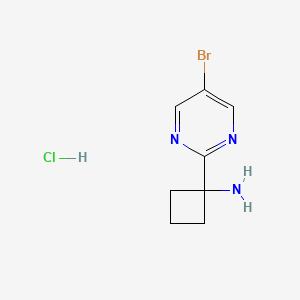
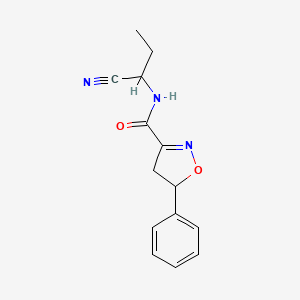
![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)
![Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B2620681.png)
